

Application Notes and Protocols for Human Islet Isolation Using Clostripain

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Compound of Interest

Compound Name: *Clostripain*

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Introduction

The successful isolation of high-yield, pure, and functional human pancreatic islets is a critical prerequisite for clinical transplantation in patients with type 1 diabetes and for in vitro research in diabetes and metabolic diseases. The enzymatic digestion of the pancreatic extracellular matrix is a pivotal step in this process, and the composition of the enzyme blend significantly influences the isolation outcome.[1][2][3] Historically, the variability in the purity and composition of collagenase preparations has led to inconsistent islet yields.[4] Modern protocols utilize highly purified enzyme blends containing collagenase (Class I and Class II) and supplementary proteases.[3]

Clostripain, an arginine-specific endopeptidase from *Clostridium histolyticum*, has emerged as a key supplementary enzyme that can significantly improve the efficacy and consistency of human islet isolation. It possesses tryptic-like activity (TLA) which acts synergistically with collagenase to gently and efficiently dissociate islets from the surrounding acinar tissue. The addition of purified **Clostripain** to the enzyme blend allows for a more controlled and reproducible digestion process, leading to improved islet yields and higher rates of successful isolations for transplantation and research.

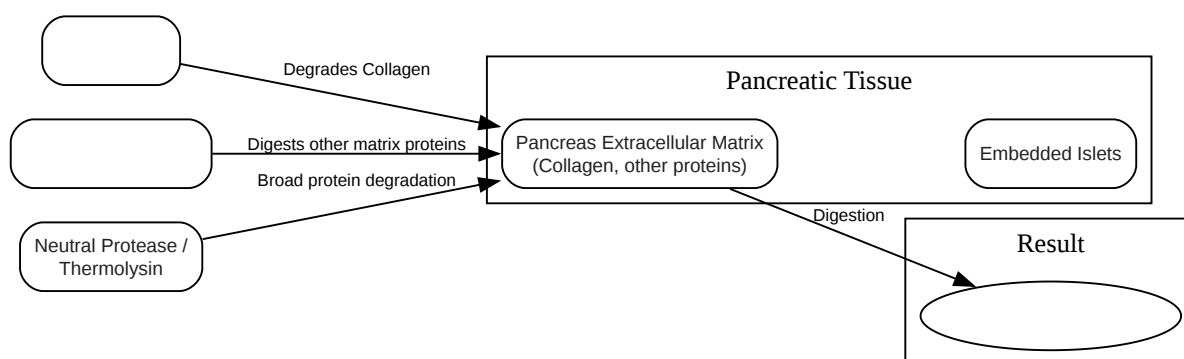
These application notes provide a detailed protocol for the isolation of human islets using an enzyme blend supplemented with **Clostripain**, based on established methodologies.

Mechanism of Action and Rationale

The extracellular matrix of the pancreas is a complex network of proteins, with collagen being the primary structural component. The enzymatic digestion process aims to break down this matrix to liberate the islets.

- **Collagenase** (Class I and II): These enzymes work synergistically to degrade the triple-helical structure of collagen.
- **Neutral Protease (NP) or Thermolysin**: These proteases provide broad-spectrum proteolytic activity to further break down non-collagenous proteins in the extracellular matrix. However, high concentrations can be detrimental to islet integrity and function.
- **Clostripain**: This enzyme provides a specific, tryptic-like activity that complements the action of collagenase and neutral protease. It is believed to gently aid in the digestion kinetics, leading to a more consistent release of intact and functional islets. By providing a controlled source of TLA, the reliance on less pure collagenase batches with variable endogenous TLA is reduced.

The controlled addition of **Clostripain** allows for the use of lower, less harmful concentrations of neutral protease, which can improve post-culture islet survival and viability.



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Figure 1: Enzymatic digestion of pancreatic tissue for islet isolation.

Quantitative Data Summary

The addition of **Clostripain** to the enzyme blend has been shown to improve several key metrics of islet isolation. The following tables summarize comparative data from studies evaluating the efficacy of **Clostripain**.

Table 1: Comparison of Islet Isolation Outcome with and without **Clostripain** Supplementation

Parameter	Control Group (without Clostripain)	Clostripain Group	P-value	Reference
Total Islet Equivalents (IEQ)	254,765	391,565	0.0199	
Purified Tissue Volume (µL)	1333	2235	0.0090	
IEQ / gram of pancreas	2498	3598	0.0362	
Fulfillment of Transplant Criteria	Lower Rate	Higher Rate	-	

Table 2: Comparison of Islet Isolation Outcome with Different Supplementary Enzymes

Parameter	Collagenase Alone	Collagenase + Neutral Protease (NP)	Collagenase + Clostripain (CP)	Collagenase + NP + CP	Reference
IEQ / gram of pancreas	3090 ± 550	2340 ± 450	2740 ± 280	-	
Undigested Tissue (%)	21.1 ± 1.1	13.3 ± 2.2	-	13.7 ± 2.6	
Embedded Islets (%)	13 ± 2	-	-	4 ± 1	
Post-culture Overall Survival (%)	52.9 ± 5.1	-	74.5 ± 4.8	42.7 ± 3.9	
Glucose Stimulation Index	-	2.0 ± 0.12	3.16 ± 0.4	-	

Detailed Experimental Protocol

This protocol outlines the key steps for human islet isolation using a **Clostripain**-supplemented enzyme blend. It is intended for use by trained personnel in a certified facility.

I. Reagents and Materials

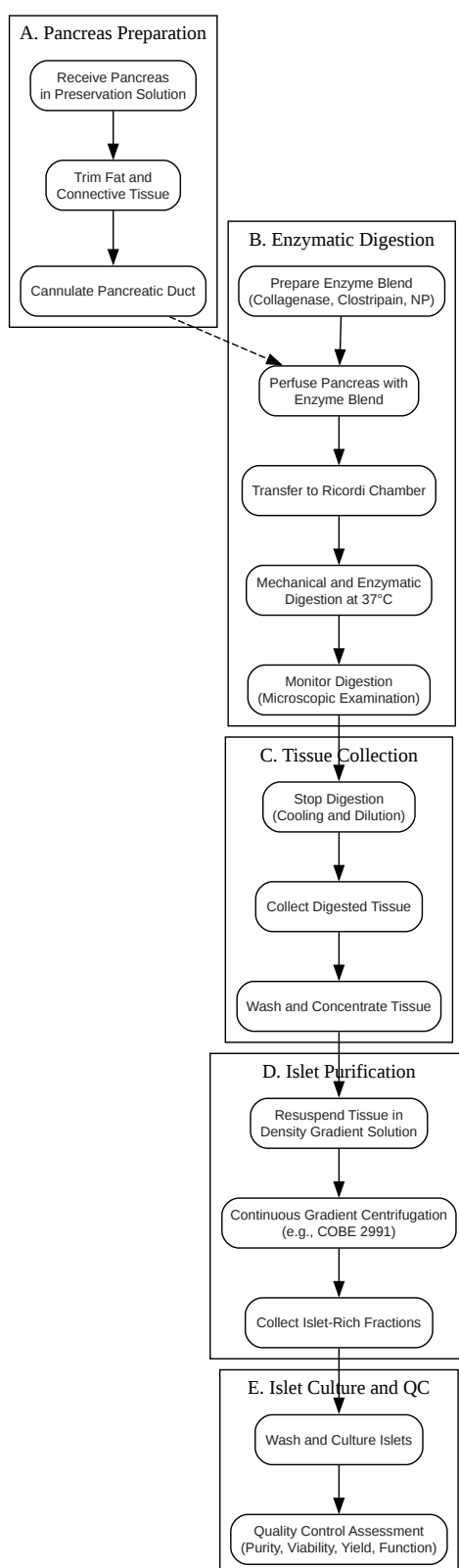
- Human Pancreas from a registered organ donor
- University of Wisconsin (UW) solution or other suitable preservation solution
- Sterile saline solution
- Hanks' Balanced Salt Solution (HBSS)
- CMRL 1066 culture medium
- Human serum albumin (HSA)

- Fetal Bovine Serum (FBS)
- Antibiotics (e.g., Penicillin-Streptomycin)
- Purified Collagenase (Class I and II)
- Purified **Clostripain**
- Purified Neutral Protease (or Thermolysin)
- DNase I
- Ficoll-Hypaque density gradient solutions (e.g., Ficoll, OptiPrep)
- Dithizone (DTZ) stain for islet identification

II. Equipment

- Biological safety cabinet
- Perfusion system
- Ricordi chamber with marbles
- Peristaltic pump
- Water bath
- Centrifuge (refrigerated)
- Microscope
- COBE 2991 cell processor (or equivalent)
- Sterile surgical instruments

III. Experimental Workflow



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Figure 2: Human islet isolation workflow using **Clostripain**.

IV. Step-by-Step Methodology

A. Pancreas Preparation

- **Organ Reception:** The human pancreas is received in a sterile container with cold preservation solution (e.g., UW solution). All subsequent steps should be performed under aseptic conditions in a biological safety cabinet.
- **Trimming:** Carefully trim excess fat and connective tissue from the pancreas.
- **Ductal Cannulation:** Identify and cannulate the main pancreatic duct. Secure the cannula for the perfusion step.

B. Enzymatic Digestion

- **Enzyme Reconstitution:** Prepare the enzyme blend immediately prior to use. Reconstitute the lyophilized purified collagenase, **Clostripain**, and neutral protease in cold HBSS or another appropriate buffer according to the manufacturer's specifications. The final concentrations should be optimized based on the pancreas weight and donor characteristics.
- **Pancreas Perfusion:** Perfuse the pancreas through the cannulated duct with the prepared enzyme blend. The perfusion should be slow and steady to ensure even distribution of the enzymes throughout the pancreatic tissue.
- **Transfer to Ricordi Chamber:** Once perfused, the pancreas is cut into smaller pieces and transferred to a Ricordi digestion chamber containing sterile marbles.
- **Digestion:** The chamber is connected to a closed-loop circuit with a peristaltic pump and a heating coil to maintain the temperature at 37°C. The chamber is gently agitated to provide mechanical disruption in conjunction with the enzymatic digestion.
- **Monitoring:** The digestion process is closely monitored by taking small samples from the circuit every 1-2 minutes. The samples are examined under a microscope to assess the degree of islet liberation from the acinar tissue.

C. Tissue Collection

- **Stopping Digestion:** Once a sufficient number of free islets are observed, the digestion is halted by rapidly cooling the system and diluting the enzyme solution with cold media (e.g., CMRL 1066 supplemented with HSA or FBS).
- **Collection:** The digested tissue is collected from the circuit into sterile centrifuge tubes.
- **Washing:** The tissue is washed several times with cold media to remove residual enzymes and cellular debris. This is typically done by centrifugation at low speed (e.g., 150 x g for 2-3 minutes).

D. Islet Purification

- **Density Gradient Preparation:** A continuous density gradient is prepared using solutions like Ficoll or OptiPrep. The gradient is designed to separate the less dense islets from the denser acinar and other exocrine tissues.
- **Centrifugation:** The washed tissue pellet is resuspended in the density gradient solution and loaded into a COBE 2991 cell processor or a similar device for continuous gradient centrifugation.
- **Fraction Collection:** After centrifugation, the islet-rich fractions are carefully collected.

E. Islet Culture and Quality Control

- **Post-Purification Culture:** The purified islets are washed and placed into culture flasks with appropriate culture medium (e.g., CMRL 1066 supplemented with FBS and antibiotics) at 37°C in a humidified incubator with 5% CO₂.
- **Quality Control:** A comprehensive quality assessment of the isolated islets is performed, which includes:
 - **Yield:** Islet count and calculation of Islet Equivalents (IEQ).
 - **Purity:** Determined by dithizone (DTZ) staining, which specifically stains the zinc-rich beta cells in the islets.
 - **Viability:** Assessed using fluorescent dyes (e.g., FDA/PI staining).

- **Functionality:** Evaluated through a glucose-stimulated insulin secretion (GSIS) assay.

Conclusion

The incorporation of purified **Clostripain** into the enzyme blend for human islet isolation represents a significant advancement in the field. This protocol, based on published evidence, provides a framework for researchers and clinicians to improve the consistency and efficiency of islet isolation, ultimately leading to a greater availability of high-quality islets for transplantation and research. The controlled enzymatic activity provided by **Clostripain** helps to mitigate the lot-to-lot variability of traditional enzyme preparations and can enhance the overall success rate of the isolation procedure. As with any biological protocol, optimization of specific parameters may be necessary depending on donor characteristics and laboratory-specific conditions.

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